

Application Notes and Protocols: 5-((tert-Butoxycarbonyl)amino)nicotinic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: 5-((tert-Butoxycarbonyl)amino)nicotinic acid

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Introduction: A Versatile Scaffold for Immunotherapy

5-((tert-Butoxycarbonyl)amino)nicotinic acid is a valuable building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of complex heterocyclic compounds. Its structure combines a pyridine ring, a carboxylic acid, and a Boc-protected amine, offering multiple points for chemical modification. The Boc (tert-Butoxycarbonyl) protecting group provides a stable yet easily removable shield for the amino group, making it ideal for multi-step syntheses.^[1] This scaffold is particularly relevant in the development of inhibitors targeting key enzymes in oncology, most notably Indoleamine 2,3-dioxygenase 1 (IDO1).

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.^{[2][3]} In the tumor microenvironment, the overexpression of IDO1 leads to the depletion of tryptophan and the accumulation of kynurenine metabolites. This has a potent immunosuppressive effect, as it inhibits the proliferation and function of effector T-cells while promoting the activity of regulatory

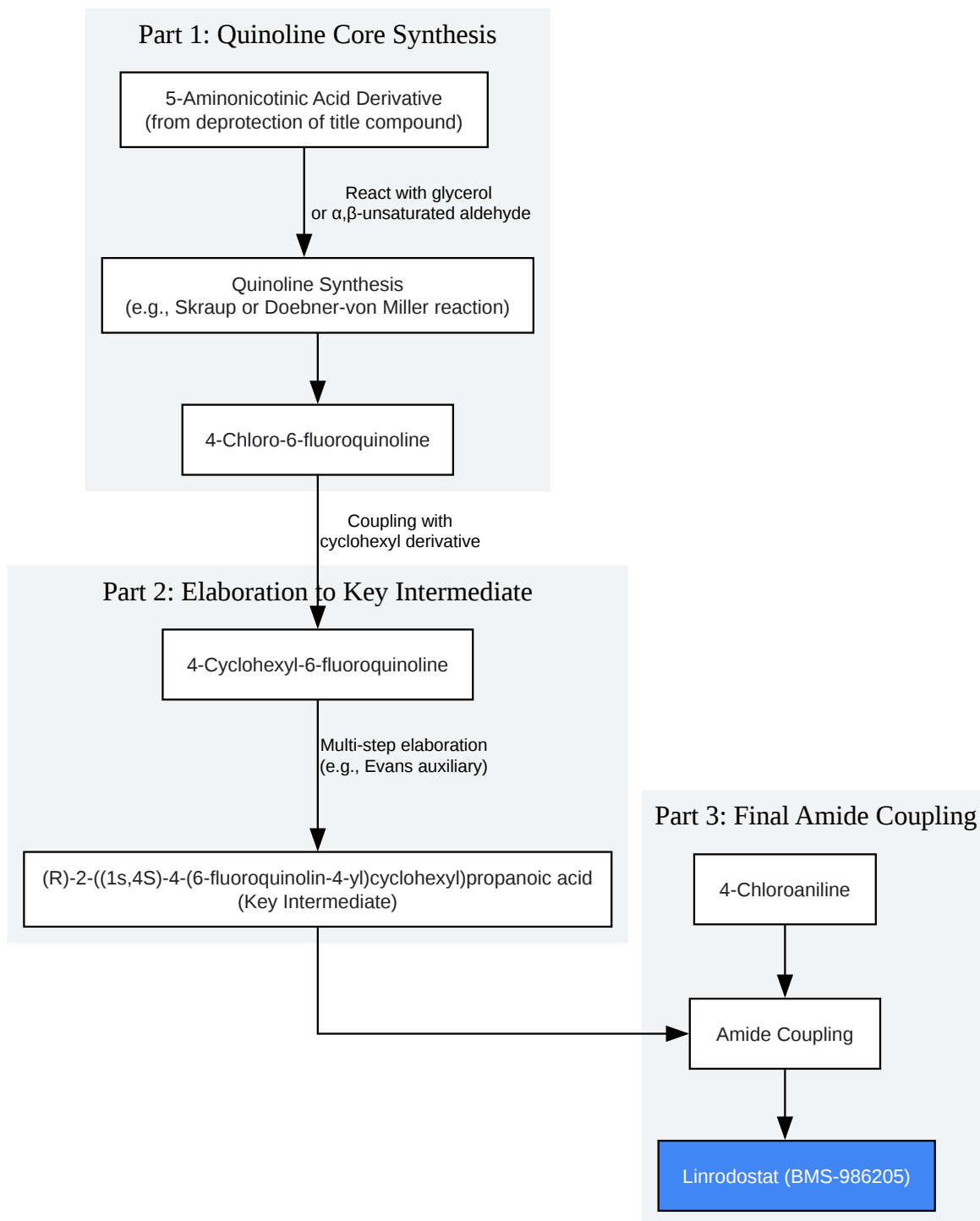
T-cells (Tregs).[3][4] Consequently, IDO1 has emerged as a significant target for cancer immunotherapy, and its inhibition can restore anti-tumor immune responses. The use of **5-((tert-Butoxycarbonyl)amino)nicotinic acid** and its derivatives is exemplified in the synthesis of potent IDO1 inhibitors like Linrodostat (BMS-986205).

Application: Synthesis of the IDO1 Inhibitor Linrodostat (BMS-986205)

Linrodostat is a potent, selective, and irreversible inhibitor of IDO1 that has been investigated in clinical trials for various cancers.[5][6] The synthesis of Linrodostat involves the construction of a complex quinoliny-cyclohexyl moiety, where a substituted nicotinic acid derivative serves as a plausible precursor for the quinoline core. The general workflow involves the synthesis of the key carboxylic acid intermediate followed by amide coupling.

Logical Workflow for Synthesis

The following diagram illustrates a plausible synthetic strategy for Linrodostat, highlighting the potential entry point for a 5-aminonicotinic acid derivative to form the quinoline core, which is then elaborated to the final product.



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Caption: Plausible synthetic workflow for Linrodostat.

Quantitative Data: Biological Activity of Linrodostat

Linrodostat has demonstrated potent and selective inhibition of IDO1 in various assays. The following table summarizes its inhibitory activity.

Compound	Assay Type	System	IC50 (nM)	Reference
Linrodostat	Enzymatic	Purified human IDO1	1.7	[7]
Linrodostat	Cell-based	HEK293 cells expressing human IDO1	1.1	[3]
Linrodostat	Cell-based	HeLa cells (IFN γ -stimulated)	1.7	[5]
Linrodostat	Cell-based	SKOV-3 cells	3.4	[6]

Experimental Protocols

Protocol 1: Synthesis of Linrodostat via Amide Coupling

This protocol describes the final step in the synthesis of Linrodostat from its key carboxylic acid intermediate, as adapted from patent literature.[\[6\]](#)

Reagents:

- (R)-2-((1s,4S)-4-(6-fluoroquinolin-4-yl)cyclohexyl)propanoic acid
- 4-Chloroaniline
- N-Methylimidazole
- Acetonitrile (solvent)
- Water

Procedure:

- To a solution of N-methylimidazole (245 g) in acetonitrile (0.3 L), add (R)-2-((1s,4S)-4-(6-fluoroquinolin-4-yl)cyclohexyl)propanoic acid (300 g) followed by an additional 0.3 L of acetonitrile.
- Stir the mixture for 30 minutes.
- Add 4-chloroaniline (139 g) followed by 0.4 L of acetonitrile.
- Maintain the reaction mixture at 20°C and monitor for completion using HPLC analysis.
- Upon completion, heat the solution to 60°C and add 1.2 L of water.
- Cool the solution to 40°C and add seed crystals (3 g) to induce precipitation. Maintain the resulting slurry for 1 hour.
- Cool the slurry to 20°C and add an additional 2.7 L of water.
- Isolate the solid product by filtration, wash, and dry to yield Linrodostat.

Protocol 2: In Vitro IDO1 Enzymatic Assay (Absorbance-Based)

This protocol measures the activity of purified IDO1 by quantifying the formation of kynurenine, which reacts with p-dimethylaminobenzaldehyde (p-DMAB) to produce a colored product.^[8]

Materials:

- Purified recombinant human IDO1 protein
- Test inhibitor (e.g., Linrodostat)
- L-tryptophan
- Potassium phosphate buffer (50 mM, pH 6.5)
- Ascorbic acid (20 mM)
- Methylene blue (10 µM)

- Catalase (100 µg/mL)
- Trichloroacetic acid (TCA), 30% (w/v)
- p-DMAB reagent (2% w/v in acetic acid)
- 96-well microplate
- Microplate reader (480 nm absorbance)

Procedure:

- **Prepare Assay Mixture:** In a 96-well plate, prepare the assay mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
- **Add Inhibitor:** Add the test inhibitor at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
- **Add Enzyme:** Add purified recombinant IDO1 protein to each well to initiate the reaction.
- **Add Substrate:** Add L-tryptophan (final concentration ~400 µM) to all wells.
- **Incubate:** Incubate the plate at 37°C for 30-60 minutes.
- **Terminate Reaction:** Stop the reaction by adding 30% (w/v) TCA.
- **Hydrolyze:** Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
- **Develop Color:** Centrifuge the plate to pellet precipitate. Transfer the supernatant to a new plate and add the p-DMAB reagent.
- **Read Absorbance:** Measure the absorbance at 480 nm.
- **Data Analysis:** Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by non-linear regression.

Protocol 3: Kynurenine Measurement in Cell Supernatant by HPLC

This protocol provides a general method for quantifying kynurenine produced by cells, a key indicator of IDO1 activity.^{[9][10]}

Materials:

- Cell culture supernatant
- Trichloroacetic acid (TCA)
- 3-Nitro-L-tyrosine (Internal Standard)
- HPLC system with UV or MS/MS detector
- C18 reverse-phase HPLC column

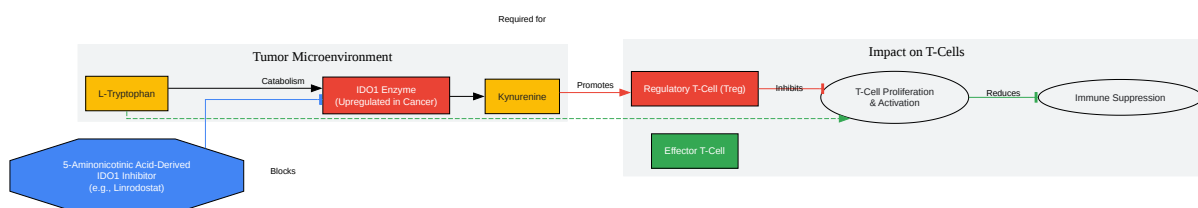
Procedure:

- **Sample Preparation:** To 100 µL of cell culture supernatant, add an internal standard (e.g., 3-nitro-L-tyrosine).
- **Protein Precipitation:** Add an equal volume of cold TCA to precipitate proteins.
- **Centrifugation:** Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
- **Injection:** Carefully collect the supernatant and inject a defined volume onto the HPLC system.
- **Chromatography:**
 - **Column:** C18 reverse-phase column (e.g., 50 mm x 4.6 mm).
 - **Mobile Phase:** A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

- Detection: UV detection at 360 nm for kynurenine or MS/MS detection using appropriate mass transitions (e.g., m/z 209.1 \rightarrow 146.1 for kynurenine).[9][11]
- Quantification: Create a standard curve using known concentrations of kynurenine. Quantify the kynurenine in the samples by comparing the peak area ratio of kynurenine to the internal standard against the standard curve.

Signaling Pathway: IDO1-Mediated Immune Suppression

The diagram below illustrates the central role of IDO1 in tryptophan metabolism and its downstream immunosuppressive effects. IDO1 inhibitors block this pathway, restoring T-cell function.



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Caption: The IDO1 pathway and its inhibition.

Conclusion

5-((tert-Butoxycarbonyl)amino)nicotinic acid is a key synthetic intermediate that enables the construction of complex, biologically active molecules. Its application in the synthesis of the IDO1 inhibitor Linrodostat highlights its importance in the development of modern cancer immunotherapies. The protocols and data presented provide a framework for researchers to

utilize this building block and to evaluate the resulting compounds in relevant biological assays, furthering the discovery of novel therapeutic agents.

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